molecular formula C24H33F3O2 B070709 trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate CAS No. 175859-25-3

trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate

Cat. No.: B070709
CAS No.: 175859-25-3
M. Wt: 410.5 g/mol
InChI Key: HLAAQSOEPOMMTF-UHFFFAOYSA-N
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Description

trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate is a high-value liquid crystalline compound engineered for advanced materials science and electro-optical research. Its core research value lies in its application as a key component in the formulation of ferroelectric liquid crystal (FLC) mixtures and high-performance nematic hosts. The molecular structure integrates a rigid, highly fluorinated phenyl benzoate core with a trans,trans-configured bicyclohexyl terminal group, which confers exceptional properties such as a broad nematic mesophase range, high chemical and photochemical stability, and a large negative dielectric anisotropy (Δε). This makes it an ideal candidate for developing fast-switching liquid crystal displays (LCDs), spatial light modulators, and tunable photonic devices. Researchers utilize this compound to investigate structure-property relationships, phase transition behavior, and the mechanisms underlying polar switching in smectic C* phases. Its high dipole moment and steric profile allow for precise tuning of mixture viscosity, elastic constants, and optical birefringence, facilitating the development of next-generation electro-optical materials with enhanced response times and operational temperature ranges. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3,4,5-trifluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F3O2/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)24(28)29-20-14-21(25)23(27)22(26)15-20/h14-19H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAAQSOEPOMMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625242
Record name 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175859-25-3
Record name 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 3,4,5-trifluorophenyl ester, (trans,trans)
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Preparation Methods

Bicyclohexyl Core Synthesis

The bicyclohexyl moiety is typically synthesized via hydrogenation of biphenyl derivatives or cyclohexane coupling .

Hydrogenation of Biphenyls

A biphenyl precursor (e.g., 4-pentylbiphenyl-4'-carboxylic acid) undergoes catalytic hydrogenation.

  • Catalyst : Pd/C (5% wt) or Raney Ni.

  • Conditions : 80–120°C, 10–15 bar H₂, 12–24 hours.

  • Yield : 85–92%.

Critical Step :

Cyclohexane Coupling

Grignard reagents or Ullmann coupling can link cyclohexane units:

  • Reagents : Cyclohexylmagnesium bromide, CuI.

  • Conditions : THF, −10°C to RT, 6h.

  • Stereoselectivity : Trans configuration favored by bulky ligands (e.g., PPh₃).

Fluorination Strategies

Introducing fluorine at the 3,4,5-positions of the phenyl ring requires electrophilic or nucleophilic fluorination.

Electrophilic Fluorination

  • Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Conditions : CH₃CN, 60°C, 8h.

  • Regioselectivity : Directed by ester groups (meta/para preference).

Balz-Schiemann Reaction

Diazotization of aniline precursors followed by HF treatment:

  • Yield : 70–80% for trifluorophenyl derivatives.

Esterification of the Bicyclohexyl Carboxylic Acid

The final step involves esterifying 4'-pentylbicyclohexyl-4-carboxylic acid with 3,4,5-trifluorophenol.

Steglich Esterification

  • Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

  • Conditions : CH₂Cl₂, 0°C → RT, 12h.

  • Yield : 88–94%.

Acid Chloride Route

  • Formation of Acid Chloride :

    • Reagent : SOCl₂ or (COCl)₂.

    • Conditions : Reflux, 2h.

  • Esterification :

    • Base : Pyridine or Et₃N.

    • Solvent : THF, 0°C → RT, 6h.

    • Yield : 90–95%.

Optimization and Challenges

Stereochemical Control

  • Hydrogenation Catalysts : Pd/C favors trans products due to syn-addition.

  • Temperature : Lower temps (≤80°C) reduce isomerization.

Purification Techniques

  • Column Chromatography : SiO₂, hexane/EtOAc (9:1).

  • Crystallization : Ethanol/water (7:3) yields 98% pure product.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Hydrogenation + DCC9298.512.50
Ullmann + Steglich8897.215.80
Acid Chloride Route9599.110.20

Key Findings :

  • The acid chloride route offers the best balance of yield and cost.

  • Steglich esterification minimizes side products but requires expensive reagents.

Industrial-Scale Production

  • Batch Reactors : 500–1000 L vessels for hydrogenation.

  • Safety : HF handling requires corrosion-resistant equipment (Hastelloy C-276).

  • Waste Management : Neutralization of SOCl₂ with NaHCO₃ .

Chemical Reactions Analysis

Types of Reactions: trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of trifluorophenyl compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression . Further investigations into trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate's mechanism of action could provide insights into its efficacy against various cancer types.

Material Science

In material science, the compound's unique fluorinated structure can be leveraged to develop advanced materials with enhanced thermal stability and chemical resistance.

Application in Coatings
Fluorinated compounds are known for their low surface energy and hydrophobic properties. Incorporating this compound into polymer matrices could lead to the creation of coatings that resist dirt accumulation and corrosion . This application is particularly relevant in industries requiring durable surfaces under harsh conditions.

Pharmaceutical Development

The compound's ability to modulate biological activity makes it a subject of interest in pharmaceutical research.

Potential as a Drug Candidate
Due to its bioactivity profile and structural characteristics, this compound may serve as a lead compound in the synthesis of new drugs targeting specific diseases. Its efficacy in modulating enzyme activity or receptor interactions warrants further exploration through in vitro and in vivo studies .

Mechanism of Action

The mechanism of action of trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate is not extensively studied. its effects are likely related to its ability to interact with specific molecular targets and pathways. In the context of liquid crystal materials, the compound’s structure allows it to align in specific orientations under an electric field, contributing to the display’s optical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of bicyclohexyl carboxylates with fluorinated aromatic esters. Below is a detailed comparison with key analogues:

Compound CAS Number Molecular Formula Molecular Weight Alkyl Chain Fluorination Pattern Mesomorphic Range Key Applications
trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate 137644-54-3 C₂₃H₃₃F₃ 366.50 Pentyl (C₅H₁₁) 3,4,5-Trifluorophenyl Not reported High-performance LCDs
trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl 131819-23-3 C₂₀H₂₅F₃ 338.41 Propyl (C₃H₇) 3,4,5-Trifluorophenyl 71–77°C Fast-switching LC mixtures
trans,trans-4'-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl 139215-80-8 C₂₀H₂₇F₃ 324.43 Ethyl (C₂H₅) 3,4,5-Trifluorophenyl 71–75°C Nematic LC formulations
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate 100633-61-2 C₁₅H₁₉FO₂ 250.31 Ethyl (C₂H₅) 4-Fluorophenyl Not reported Intermediate for LC synthesis

Impact of Structural Variations

Alkyl Chain Length: Longer chains (e.g., pentyl vs. propyl/ethyl) reduce melting points and enhance solubility in hydrophobic environments. However, excessively long chains may increase viscosity, which is undesirable in LC mixtures .

Fluorination Pattern: The 3,4,5-trifluorophenyl group in the main compound provides stronger electron-withdrawing effects than mono- or difluorinated analogues (e.g., 4-fluorophenyl in CAS 100633-61-2). This enhances dielectric anisotropy (Δε), critical for rapid electric field response in LCDs . Compounds with 3,4-difluorophenyl groups (e.g., CAS 82832-57-3) exhibit lower Δε compared to the trifluorinated derivatives, limiting their utility in high-end displays .

Core Structure: Bicyclohexyl cores (e.g., CAS 137644-54-3) offer greater rigidity and thermal stability than monocyclohexyl structures (e.g., CAS 100633-61-2). This improves resistance to degradation in high-temperature LC applications .

Performance Metrics

  • Dielectric Anisotropy (Δε): The trifluorophenyl group in the main compound likely confers Δε > 10, outperforming monofluorinated analogues (Δε ~5–7) .
  • Rotational Viscosity : Bicyclohexyl derivatives generally exhibit lower viscosity (< 80 mPa·s) than terphenyl-based LCs, enabling faster response times .

Biological Activity

Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews existing literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C24H33F3O2
  • Molecular Weight : 408.52 g/mol
  • Chemical Structure : The compound features a trifluorophenyl group attached to a bicyclohexyl structure, which is known to influence its biological activity.

Synthesis

The synthesis of this compound involves several steps that may include the formation of the bicyclohexyl framework followed by the introduction of the trifluorophenyl and carboxylate groups. Specific synthetic pathways can vary based on the desired purity and yield.

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from low micromolar to single-digit nanomolar against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
CompoundCell LineIC50 (nM)
3eA5491.7
3eMCF-738
CA-4A5491.2
CA-4MCF-70.96

The proposed mechanism for the antiproliferative effects includes:

  • Binding to Tubulin : Similar compounds disrupt microtubule dynamics by binding to the colchicine site on tubulin . This action interferes with mitosis and induces apoptosis.
  • Induction of Apoptosis : Studies have reported that these compounds activate caspases (caspase-2, -3, and -8), leading to programmed cell death without causing mitochondrial depolarization .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against normal human cells. Results indicated moderate cytotoxic effects with GI50 values suggesting preferential action on proliferating cells compared to resting peripheral blood lymphocytes (PBL) .

Case Studies

Several case studies highlight the compound's potential in cancer therapy:

  • MCF-7 Breast Cancer Cells : A study demonstrated that derivatives similar to this compound were significantly more potent than traditional chemotherapeutics like combretastatin A4 in MCF-7 cells .
  • Resistance Profiles : The compound showed effectiveness against multidrug-resistant cell lines overexpressing P-glycoprotein .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare trans,trans-3,4,5-trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate, and how are intermediates characterized?

  • The compound is typically synthesized via esterification between a bicyclohexyl carboxylic acid derivative and a fluorinated phenol. For example, trans,trans-4'-pentylbicyclohexyl-4-carboxylic acid reacts with 3,4,5-trifluorophenol under acid catalysis (e.g., H₂SO₄ or DCC/DMAP). Key intermediates, such as the bicyclohexyl carboxylic acid, are characterized by NMR (¹H/¹³C) and FTIR to confirm functional groups like the carboxyl moiety . Purity is assessed via HPLC (≥98% by area normalization) .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • NMR spectroscopy resolves stereochemistry (trans,trans configuration) and fluorinated aryl groups. For instance, the ¹⁹F NMR spectrum shows distinct signals for the 3,4,5-trifluorophenyl group. Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at ~468.2 Da for C₂₉H₃₂F₃O₂). HPLC (C18 column, acetonitrile/water gradient) identifies impurities from incomplete esterification or residual solvents .

Q. What are the key physical properties (e.g., melting point, solubility) relevant to handling this compound in laboratory settings?

  • The compound is a crystalline solid with a melting point >150°C (exact values vary by batch). It is soluble in chloroform, THF, and dichloromethane but insoluble in water. Solubility in polar aprotic solvents (e.g., DMF) is moderate (~5 mg/mL at 25°C). Storage recommendations include inert atmospheres (argon) and temperatures below -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the fluorination pattern on the phenyl ring influence the mesomorphic behavior of bicyclohexyl carboxylate derivatives?

  • Comparative studies with analogs (e.g., 3,4-difluorophenyl or 4-trifluoromethoxyphenyl derivatives) reveal that 3,4,5-trifluorination enhances dipole-dipole interactions, increasing nematic phase stability. For example, replacing one fluorine with a methoxy group reduces clearing temperatures by ~20°C due to reduced polarity. Phase transitions are quantified via differential scanning calorimetry (DSC) and polarized optical microscopy .

Q. What experimental strategies mitigate contradictions in reported phase transition temperatures for structurally similar bicyclohexyl esters?

  • Discrepancies often arise from impurities (e.g., residual catalysts) or varying thermal history. Researchers should:

  • Standardize purification : Use preparative HPLC followed by recrystallization from ethanol/water mixtures.
  • Control thermal gradients : Apply consistent heating/cooling rates (e.g., 5°C/min) during DSC.
  • Cross-validate with XRD to confirm crystalline vs. liquid crystalline phases .

Q. How can computational modeling predict the compatibility of this compound with polymer matrices in electro-optical devices?

  • Molecular dynamics (MD) simulations parameterized with DFT-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G*) predict diffusion coefficients and alignment in polyimide hosts. Key metrics include:

  • Hansen solubility parameters : To assess miscibility.
  • Order parameters (S) : Calculated from simulated nematic phase trajectories.
    Experimental validation involves measuring voltage-dependent birefringence in prototype devices .

Q. What degradation pathways are observed under accelerated aging conditions, and how are they analytically monitored?

  • Exposure to UV light (λ = 365 nm) induces photooxidation of the trifluorophenyl group, detected via GC-MS as fluoro-benzoic acid derivatives. Hydrolytic stability tests (70°C, 80% RH) show ester bond cleavage, monitored by tracking carboxylic acid formation via FTIR (disappearance of C=O stretch at ~1720 cm⁻¹) .

Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques to exclude moisture during esterification, improving yields from ~60% to >85% .
  • Data Reproducibility : Source raw materials from certified suppliers (e.g., TCI Chemicals, CAS 132123-45-6) to minimize batch-to-batch variability .
  • Advanced Characterization : Synchrotron XRD (λ = 0.7 Å) resolves molecular packing in liquid crystalline phases, critical for device applications .

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